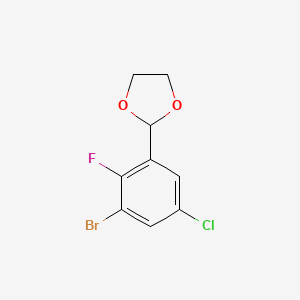

![molecular formula C10H19NO3 B6357737 t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate CAS No. 31420-65-2](/img/structure/B6357737.png)

t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

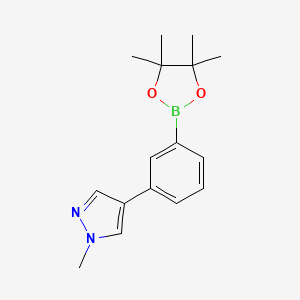

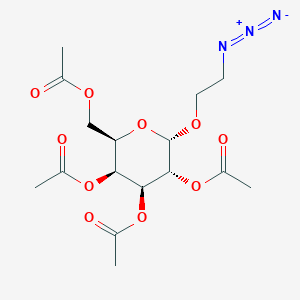

T-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C10H19NO3 . It is also known by other names such as Carbamic acid, [2-(hydroxymethyl)cyclobutyl]-, 1,1-dimethylethyl ester, trans- .

Molecular Structure Analysis

The molecular structure of t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate consists of a carbamate group (OC(O)NH) attached to a t-butyl group (C(CH3)3) and a trans-2-(hydroxymethyl)cyclobutyl group . The average mass of the molecule is 201.263 Da and the monoisotopic mass is 201.136490 Da .Applications De Recherche Scientifique

Anti-Cancer Drug Intermediates t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate has been used as a key intermediate in the synthesis of anti-cancer drugs. The synthesis method involves Weinreb ketone synthesis, demonstrating its utility in complex organic syntheses (Song Hao, 2011).

Enantioselective Synthesis of Carbocyclic Analogues This compound is important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the substitution of the cyclopentane ring, highlighting its role in precise molecular construction (M. Ober et al., 2004).

Cyclizative Atmospheric CO2 Fixation The compound has been utilized in cyclizative atmospheric CO2 fixation processes. It efficiently leads to cyclic carbamates bearing an iodomethyl group, showcasing its role in environmental chemistry applications (Y. Takeda et al., 2012).

Conversion of N-Benzyl, N-Trityl and N-Diphenylmethyl Amines It has been involved in the conversion of various amines to t-butyl carbamates, illustrating its versatility in organic transformations (S. Chandrasekhar et al., 2003).

Formation of Urethanes and Ureas Research has shown its use in the formation of urethanes and ureas from isocyanides, indicating its relevance in the production of important chemical compounds (OkanoMasaya et al., 1963).

Synthesis of β-Bromo-N-Boc-Amines t-Butyl N,N-dibromocarbamate, derived from t-butyl carbamate, is used for aminobromination of terminal alkenes to produce β-bromo-N-Boc-amines, a process significant in synthetic chemistry (Anna Klepacz & A. Zwierzak, 2001).

Antiviral Activity of Cyclobutyl Nucleoside Analogues The compound is involved in the synthesis of cyclobutyl nucleoside analogues with significant antiviral activity, especially against herpesviruses. This underscores its potential in pharmaceutical applications (G. Bisacchi et al., 1991).

Study of Enzyme Inhibition by Carbamates It has been used to study enzyme inhibition, particularly in the context of lipase-catalyzed reactions. This demonstrates its role in biochemistry and enzyme kinetics (G. Lin et al., 2006).

Synthesis of Aminohydroxylated Styrenes The compound has been used in the aminohydroxylation of substituted styrenes, leading to the synthesis of N-Boc protected amino alcohols. This is crucial in the development of chiral compounds (P. O’Brien et al., 1998).

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIWSLKMPXBQFY-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

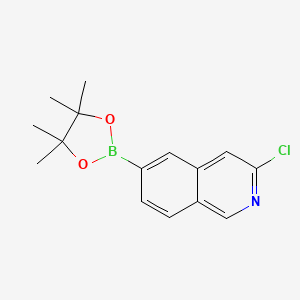

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)

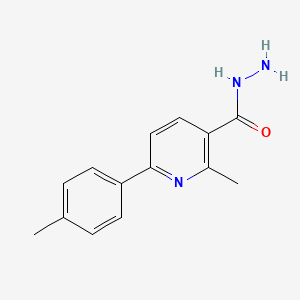

![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)

![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)

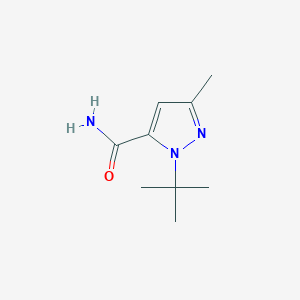

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)